Chlor-diethoxy-methan
Description
Significance of Chloro(diethoxy)methane in Contemporary Chemical Research
Chloro(diethoxy)methane, a halogenated acetal (B89532), has emerged as a versatile reagent and building block in modern organic synthesis. Its significance lies in its unique combination of reactive sites, which allows for a range of chemical transformations. This compound serves as a valuable precursor for the introduction of the ethoxymethyl (EOM) group, a common protecting group for alcohols in multi-step synthesis. The EOM group is prized for its stability under a variety of reaction conditions, yet it can be selectively removed when needed.
Beyond its role in protection chemistry, chloro(diethoxy)methane is utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity profile enables its participation in various coupling reactions and as a formyl group equivalent. The strategic application of chloro(diethoxy)methane has been demonstrated in the synthesis of complex molecules, where precise control over functional group manipulation is paramount.
Overview of its Structural Features and Reactive Motifs
The structure of chloro(diethoxy)methane, CH2Cl(OCH2CH3)2, is characterized by a central methylene (B1212753) carbon atom bonded to a chlorine atom and two ethoxy groups. This arrangement gives rise to its distinct reactivity.
The key reactive motifs within the molecule are:
The Acetal Group: The diethoxyacetal functionality is relatively stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, regenerating a carbonyl group (formaldehyde) and ethanol (B145695). This property is fundamental to its use as a protective group.
The Carbon-Chlorine Bond: The C-Cl bond is the primary site of nucleophilic attack. The presence of the two adjacent oxygen atoms of the acetal group influences the reactivity of this bond, making it susceptible to displacement by a variety of nucleophiles. This reactivity is central to its application as an ethoxymethylating agent.
The interplay between the stability of the acetal and the reactivity of the C-Cl bond allows for its controlled use in synthetic sequences. The specific reaction conditions, such as the choice of solvent and catalyst, can be tailored to favor one type of transformation over another.
Scope and Research Imperatives in the Study of Chloro(diethoxy)methane
The ongoing study of chloro(diethoxy)methane is driven by the continuous need for efficient and selective synthetic methodologies in organic chemistry. Current research imperatives focus on several key areas:
Development of Novel Synthetic Applications: Researchers are actively exploring new ways to utilize chloro(diethoxy)methane in organic synthesis. This includes its application in asymmetric synthesis, the construction of novel heterocyclic systems, and its use in cascade reactions to build molecular complexity rapidly.
Greener Synthetic Routes: There is a growing emphasis on developing more environmentally benign synthetic processes. Research in this area for chloro(diethoxy)methane involves the use of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving chloro(diethoxy)methane is crucial for optimizing existing transformations and designing new ones. This includes detailed kinetic and computational studies to elucidate the transition states and intermediates of its reactions. For instance, understanding the structure-reactivity relationships in similar reactive systems, like 2-sulfonylpyrimidines, can provide insights into tuning the reactivity of chloro(diethoxy)methane for specific applications. nih.gov
Expansion to Related Reagents: The knowledge gained from studying chloro(diethoxy)methane is being applied to the development and application of other halogenated acetals with different alkoxy groups, potentially offering a broader range of reactivity and selectivity.
The continued investigation into the chemistry of chloro(diethoxy)methane and its analogues promises to deliver new tools and strategies for the synthesis of important organic molecules, from pharmaceuticals to advanced materials.
Interactive Data Tables
Physicochemical Properties of Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Diethoxymethane (B1583516) | C5H12O2 | 104.15 | 87-88 chemdad.comchemicalbook.comcookechem.com | 0.831 chemdad.comchemicalbook.comcookechem.com | 1.373 chemdad.comchemicalbook.comcookechem.com |
| Dimethoxymethane | C3H8O2 | 76.09 | 42.3 atamanchemicals.com | 0.864 (at 20°C) atamanchemicals.com | 1.354 |
| Chloro(methoxy)methane | C2H5ClO | 80.51 | 55-57 wikipedia.org | 1.06 wikipedia.org | 1.400 |
| Bis(2-chloroethoxy)methane | C5H10Cl2O2 | 173.04 chemeo.com | 218.15 | 1.234 | 1.458 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[chloro(ethoxy)methoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-3-7-5(6)8-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOTXVGAFMUANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chloro Diethoxy Methane and Its Derivatives
Direct Synthesis Approaches to Chloro(diethoxy)methane
Direct synthesis involves the substitution of a hydrogen atom with a chlorine atom on the central carbon of the diethoxymethane (B1583516) molecule. While conceptually straightforward, achieving high selectivity can be challenging due to the reactivity of the starting material and product.
The direct halogenation of an acetal (B89532) like diethoxymethane is not analogous to the well-known α-halogenation of ketones and aldehydes, which proceeds through enol or enolate intermediates under acidic or basic conditions, respectively libretexts.org. Since acetals lack an enolizable proton, such ionic pathways are not accessible.
Instead, direct chlorination would likely proceed through a free-radical mechanism , particularly when using reagents like elemental chlorine (Cl₂) under UV irradiation or at high temperatures. This mechanism involves three key stages:
Initiation: The chlorine molecule undergoes homolytic cleavage to produce two highly reactive chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the central carbon of diethoxymethane, forming a molecule of hydrogen chloride (HCl) and an acetal radical. This radical then reacts with another chlorine molecule to yield chloro(diethoxy)methane and a new chlorine radical, which continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other to form stable, non-reactive molecules.
A significant challenge with free-radical halogenation is controlling selectivity. The reaction can lead to polychlorinated byproducts and chlorination at the ethyl groups, making it difficult to isolate the desired monochlorinated product in high purity.
The selection of reagents for direct halogenation is critical for managing reactivity and improving the yield of the target compound.
| Reagent | Conditions | Advantages | Challenges |
| Chlorine (Cl₂) Gas | UV light or high temperature | Low cost, readily available. | Low selectivity, risk of over-halogenation, hazardous gas. |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Radical initiator (e.g., AIBN) | Liquid reagent, easier to handle than chlorine gas. | Can also lead to a mixture of products; reaction can be vigorous. |
| N-Chlorosuccinimide (NCS) | Radical initiator or acid catalyst | Solid reagent, milder than Cl₂. Often used for allylic or benzylic halogenations. | Lower reactivity towards unactivated C-H bonds, may require specific catalytic conditions. nih.govorganic-chemistry.org |
Optimization of direct chlorination focuses on controlling the reaction kinetics to favor monosubstitution. Key parameters for optimization include:
Molar Ratio: Using a large excess of diethoxymethane relative to the chlorinating agent can statistically favor the formation of the monochlorinated product.
Temperature: Lower temperatures can help to increase selectivity, although this may significantly reduce the reaction rate.
Reaction Time: Careful monitoring and quenching the reaction after a specific time can prevent the formation of di- and polychlorinated products.
Inhibitors: The addition of radical inhibitors can sometimes be used to control the reaction, though this can also halt the desired transformation.
Indirect Synthetic Routes to Chloro(diethoxy)methane
Indirect methods, which involve the transformation of a functionalized precursor, are generally more efficient and selective for producing α-chloro ethers like chloro(diethoxy)methane.
The most prevalent and effective indirect synthesis involves the reaction of an acetal with a chlorine-containing electrophile, often an acid halide, in the presence of a catalyst. This approach uses the acetal itself, diethoxymethane, as the immediate precursor.
A well-established method is the reaction between a symmetric acetal and an acid halide, such as acetyl chloride or thionyl chloride orgsyn.orgorganic-chemistry.org. This reaction cleaves one of the alkoxy groups, replacing it with a chlorine atom to form the α-chloro ether and an ester byproduct. For example, the reaction of diethoxymethane with acetyl chloride yields chloro(diethoxy)methane and ethyl acetate.
General Reaction Scheme: CH₂(OC₂H₅)₂ + CH₃COCl → ClCH(OC₂H₅) + CH₃COOC₂H₅
Another strategy involves the cleavage of O,S-acetals with sulfuryl dichloride to generate the corresponding α-chloro ethers arkat-usa.org. This method requires the prior synthesis of the O,S-acetal from a suitable alcohol precursor.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials researchgate.net. While no direct MCR for the synthesis of simple chloro(diethoxy)methane has been prominently reported, MCRs are widely used to generate more complex molecules with analogous α-alkoxy structures.
For instance, the Passerini reaction is a well-known three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy carboxamide nih.govorganic-chemistry.org.
Passerini Reaction Example: R¹COOH + R²-NC + R³CHO → R³CH(OCOR¹)C(O)NHR²
The product contains an ether linkage (as an ester) adjacent to a newly formed carbon-carbon bond. Although structurally more complex than chloro(diethoxy)methane, this demonstrates the principle of rapidly assembling ether-containing structures from simple building blocks in a single, atom-economical step. Similarly, the Ugi four-component reaction produces α-acylamino carboxamides, which are also complex structures derived from a convergent synthesis nih.govorganic-chemistry.org. These strategies are invaluable for creating libraries of complex molecules for applications such as drug discovery.
Catalytic Aspects in the Synthesis of Chloro(diethoxy)methane
Catalysis is essential for the efficient indirect synthesis of chloro(diethoxy)methane from its acetal precursor. Lewis acids are particularly effective in activating the acetal towards nucleophilic attack by a chloride ion.
Research has shown that zinc(II) salts are exceptionally efficient catalysts for the reaction between acetals and acid halides, providing haloalkyl ethers in nearly quantitative yields with very low catalyst loadings (e.g., 0.01 mol%) orgsyn.orgorganic-chemistry.orgorganic-chemistry.org. The reaction typically proceeds rapidly, often within 1 to 4 hours at ambient temperature.
The proposed mechanism involves the coordination of the Lewis acid catalyst (e.g., ZnCl₂) to one of the oxygen atoms of the diethoxymethane. This coordination weakens the carbon-oxygen bond, facilitating its cleavage and the formation of an oxocarbenium ion intermediate. This highly electrophilic intermediate is then readily attacked by the chloride ion from the acid halide to form the final α-chloro ether product.
The table below summarizes various Lewis acid catalysts and their effectiveness in this transformation.
This catalytic approach offers significant advantages, including mild reaction conditions, high efficiency, and the ability to generate the α-chloro ether in situ for immediate use in subsequent reactions, which minimizes handling of the potentially hazardous intermediate orgsyn.org.
Role of Lewis Acid Catalysis in Acetal Formation and Halogenation
Lewis acid catalysis plays a pivotal role in both the formation of the parent acetal, diethoxymethane, and its subsequent halogenation to chloro(diethoxy)methane. Lewis acids, being electron-pair acceptors, activate the carbonyl group of formaldehyde (B43269), facilitating nucleophilic attack by ethanol (B145695) to form a hemiacetal, which then reacts further to yield the acetal.
In the subsequent halogenation of diethoxymethane, Lewis acids are crucial for the activation of the acetal and the halogenating agent. The mechanism typically involves the coordination of the Lewis acid to one of the oxygen atoms of the diethoxymethane, weakening the carbon-oxygen bond and promoting the formation of an oxocarbenium ion intermediate upon cleavage. This highly electrophilic intermediate is then readily attacked by a chloride ion from the halogenating agent, yielding the desired chloro(diethoxy)methane.
Common Lewis acids employed in such transformations include metal halides such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). The choice of Lewis acid can significantly influence the reaction rate and selectivity, with stronger Lewis acids generally leading to faster reactions. However, care must be taken to avoid side reactions, such as the formation of undesired byproducts.
Table 1: Comparison of Lewis Acids in Acetal Halogenation
| Lewis Acid | Relative Activity | Common Halogenating Agents | Potential Side Reactions |
|---|---|---|---|
| Zinc Chloride (ZnCl₂) | Moderate | Thionyl chloride (SOCl₂), Acetyl chloride | Ether cleavage at high temperatures |
| Aluminum Chloride (AlCl₃) | High | Phosgene (B1210022) (COCl₂), Oxalyl chloride | Polymerization, Friedel-Crafts reactions if aromatics are present |
Brønsted Acid Catalysis in Chloro(diethoxy)methane Synthesis
Brønsted acids, or proton donors, also effectively catalyze the synthesis of chloro(diethoxy)methane from diethoxymethane. The mechanism of Brønsted acid-catalyzed halogenation is analogous to that of Lewis acid catalysis, proceeding through a protonated acetal intermediate. libretexts.orgpearson.comchemistrysteps.comyoutube.com
The reaction is initiated by the protonation of one of the ethoxy groups of diethoxymethane by the Brønsted acid. This protonation converts the ethoxy group into a good leaving group (ethanol), which departs to form a resonance-stabilized oxocarbenium ion. The chloride anion, typically from a source like hydrogen chloride (HCl) or another chloride-containing reagent, then attacks the electrophilic carbon of the oxocarbenium ion to furnish chloro(diethoxy)methane.
Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used. The efficiency of the catalysis is dependent on the acid strength and the reaction medium. Anhydrous conditions are generally preferred to prevent the hydrolysis of the acetal and the resulting α-chloro ether.
Heterogeneous and Homogeneous Catalytic Systems
The synthesis of chloro(diethoxy)methane can be carried out using either heterogeneous or homogeneous catalytic systems, each presenting distinct advantages and disadvantages. ethz.chchembam.comrsc.orgsavemyexams.comresearchgate.net
Homogeneous Catalysis: In a homogeneous system, the catalyst is in the same phase as the reactants, typically a liquid phase. ethz.chchembam.comrsc.orgsavemyexams.comresearchgate.net This allows for excellent contact between the catalyst and the substrate, often leading to high reaction rates and selectivity under mild conditions. ethz.ch Both Lewis and Brønsted acids mentioned previously are commonly used as homogeneous catalysts. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can lead to product contamination and catalyst loss, making recycling challenging and costly. ethz.ch
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. ethz.chchembam.comrsc.orgsavemyexams.comresearchgate.net This offers the significant advantage of easy catalyst separation through simple filtration, facilitating catalyst recycling and reducing product contamination. Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst), and metal oxides, can be employed for the synthesis of chloro(diethoxy)methane. While heterogeneous catalysts are generally more robust and easier to handle, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations between the phases. ethz.ch
Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst State | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Often high | Can be lower due to mass transfer limitations |
| Catalyst Separation | Difficult, often requires distillation or extraction | Easy, typically by filtration |
| Catalyst Recycling | Challenging | Straightforward |
| Reaction Conditions | Often milder | May require higher temperatures/pressures |
Process Optimization and Scalability Considerations in Chloro(diethoxy)methane Production
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of chloro(diethoxy)methane is essential for developing environmentally benign and sustainable processes. yale.edusigmaaldrich.comacs.orgdokumen.pubskpharmteco.com Key principles to consider include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions and reagents that minimize the formation of byproducts.
Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste generation. acs.org The use of recyclable heterogeneous catalysts is particularly advantageous from a green chemistry perspective.
Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents or replacing them with greener alternatives, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the process.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. yale.edu Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Waste Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. yale.edu This can be achieved through careful process design and optimization to maximize yield and selectivity.
By integrating these principles, the synthesis of chloro(diethoxy)methane can be made more efficient, cost-effective, and environmentally responsible.
Reactivity and Mechanistic Studies of Chloro Diethoxy Methane
Electrophilic Reactivity of the Chloro(diethoxy)methane Moiety
The presence of the chlorine atom renders the central carbon of chloro(diethoxy)methane electrophilic. This electrophilicity is the driving force behind its reactions with various nucleophiles and its participation in Friedel-Crafts type alkylations.
Reactions with Nucleophilic Species
Chloro(diethoxy)methane readily reacts with a diverse range of nucleophiles. These reactions typically proceed via a nucleophilic substitution pathway where the chloride ion is displaced. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) act as potent carbon nucleophiles, attacking the electrophilic carbon of chloro(diethoxy)methane to form new carbon-carbon bonds. This leads to the formation of diethoxyacetals of the corresponding alkyl or aryl group.
Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary and secondary amines, can also displace the chloride to form aminomethyl ethers. However, these reactions can be complex, as the initial product, a primary or secondary amine derivative, can often undergo further reaction with the starting chloro(diethoxy)methane, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Sulfur nucleophiles, like thiols, react in a similar fashion to form thioacetals. The thiolate anion, generated by treating a thiol with a base, is a particularly effective nucleophile for this transformation.
Friedel-Crafts Type Alkylations
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), chloro(diethoxy)methane can act as an alkylating agent in Friedel-Crafts type reactions with aromatic compounds. The Lewis acid coordinates with the chlorine atom, enhancing its leaving group ability and promoting the formation of a diethoxymethyl cation or a related electrophilic species. This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom and the introduction of a diethoxymethyl group. This process is a key method for the synthesis of aryl diethoxyacetals, which can be subsequently hydrolyzed to the corresponding aromatic aldehydes.
The general mechanism for the Friedel-Crafts alkylation of benzene (B151609) with an alkyl halide involves the formation of an electrophile, which then attacks the benzene ring to form a carbocation intermediate (the arenium ion). Deprotonation of the arenium ion restores the aromaticity of the ring and yields the alkylated product.
Nucleophilic Substitution Reactions Involving Chloro(diethoxy)methane
The core reactivity of chloro(diethoxy)methane with nucleophiles falls under the umbrella of nucleophilic substitution reactions. The specific pathway, whether S_N1 or S_N2, is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
S_N1 and S_N2 Pathways in Chloro(diethoxy)methane Transformations
The structure of chloro(diethoxy)methane, being a primary alkyl halide, might suggest a preference for an S_N2 mechanism. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the leaving group. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.
However, the presence of the two adjacent oxygen atoms can stabilize a positive charge on the central carbon through resonance. This stabilization of the potential diethoxymethyl carbocation could favor an S_N1-like mechanism under certain conditions. An S_N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is more likely with weaker nucleophiles and in polar protic solvents that can solvate both the carbocation and the leaving group.
The actual operative mechanism is likely a continuum between these two extremes and can be influenced by the specific reaction conditions.
Stereochemical Aspects of Nucleophilic Substitution
Due to the achiral nature of chloro(diethoxy)methane, direct stereochemical studies on its substitution reactions are not applicable. However, the principles of stereochemistry in nucleophilic substitution are well-established. An S_N2 reaction proceeds with inversion of configuration at a chiral center. In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic or near-racemic mixture of products if the substitution occurs at a stereocenter. While not directly observable with chloro(diethoxy)methane itself, these principles would apply if a chiral variant of the reagent were to be used.
Radical Reactions Initiated by or Involving Chloro(diethoxy)methane
While the ionic reactivity of chloro(diethoxy)methane is more commonly exploited, it can also participate in radical reactions under appropriate conditions. Radical reactions are chain reactions that involve three distinct stages: initiation, propagation, and termination.
The initiation step typically requires an input of energy, such as heat or UV light, to generate a radical species. In the context of chloro(diethoxy)methane, this could involve the homolytic cleavage of the carbon-chlorine bond to generate a diethoxymethyl radical and a chlorine radical.
Once formed, the diethoxymethyl radical can participate in propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond. For example, in the presence of an alkane, the diethoxymethyl radical could abstract a hydrogen atom to form diethoxymethane (B1583516) and an alkyl radical. This new alkyl radical could then continue the chain reaction.
Termination steps involve the combination of two radicals to form a stable, non-radical product, thereby ending the chain reaction. This could involve the coupling of two diethoxymethyl radicals, a diethoxymethyl radical with a chlorine radical, or other radical species present in the reaction mixture. While less common than its ionic chemistry, the potential for radical reactivity adds another dimension to the chemical behavior of chloro(diethoxy)methane.
Photoinitiated Radical Processes
While specific photoinitiated radical processes for chloro(diethoxy)methane are not extensively documented in the literature, the general mechanism for the photochlorination of alkanes can provide a model for its potential behavior. In the presence of ultraviolet (UV) light, a chlorine molecule can undergo homolytic cleavage to form two highly reactive chlorine radicals. chemguide.co.uk
Initiation: Cl₂ + UV light → 2 Cl•
These chlorine radicals can then abstract a hydrogen atom from chloro(diethoxy)methane to form a new radical species. The position of hydrogen abstraction would likely be influenced by the stability of the resulting radical.
Propagation: CH₃CH(OCH₂CH₃)Cl + Cl• → •CH₂CH(OCH₂CH₃)Cl + HCl or CH₃CH(OCH₂CH₃)Cl + Cl• → CH₃C•(OCH₂CH₃)Cl + HCl
The newly formed organic radical can then react with another molecule of chlorine to produce a dichlorinated product and another chlorine radical, thus propagating the chain reaction.
Termination: Termination of the chain reaction can occur through the combination of any two radical species.
| Reaction Step | Description |
| Initiation | Formation of chlorine radicals from molecular chlorine under UV light. |
| Propagation | A chlorine radical abstracts a hydrogen atom from chloro(diethoxy)methane, forming an organic radical which then reacts with molecular chlorine. |
| Termination | Combination of two radicals to form a stable molecule. |
Single-Electron Transfer (SET) Mechanisms
Single-electron transfer (SET) represents a pathway for the formation of radical intermediates. libretexts.org In the context of chloro(diethoxy)methane, an SET mechanism could be initiated by a potent electron donor, such as an alkali metal, leading to the formation of a radical anion. libretexts.org
Initiation by an Electron Donor: CH₃CH(OCH₂CH₃)Cl + e⁻ (from a donor) → [CH₃CH(OCH₂CH₃)Cl]•⁻
This radical anion could then undergo fragmentation to release a chloride ion and form an organic radical.
Fragmentation: [CH₃CH(OCH₂CH₃)Cl]•⁻ → CH₃CH(OCH₂CH₃)• + Cl⁻
The resulting radical can then participate in subsequent reactions. While plausible, the involvement of SET mechanisms in the reactions of chloro(diethoxy)methane is not well-established and would depend on the specific reaction conditions and the nature of the other reactants.
Rearrangement Processes and Cycloadditions of Chloro(diethoxy)methane
Specific rearrangement and cycloaddition reactions involving chloro(diethoxy)methane are not prominently reported. However, the potential for such reactions exists. For instance, under appropriate conditions, elimination of HCl could potentially lead to the formation of an enol ether, which could then participate in cycloaddition reactions such as the Diels-Alder reaction if a suitable diene is present.
Theoretically, a [4+2] cycloaddition could occur between an in situ generated enol ether from chloro(diethoxy)methane and a diene.
| Reaction Type | Potential Reactants | Potential Product |
| Diels-Alder | 1,3-Butadiene + Ethoxyvinyl ether (from chloro(diethoxy)methane) | Substituted cyclohexene |
Acid-Catalyzed Transformations of Chloro(diethoxy)methane
Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of acetals, such as the parent compound diethoxymethane, is a well-understood process that can proceed through different mechanisms, primarily the A-1 and A-2 pathways. scispace.comosti.gov For chloro(diethoxy)methane, the hydrolysis would yield chloroacetaldehyde (B151913), ethanol (B145695), and the regenerated acid catalyst.
The reaction is initiated by the protonation of one of the oxygen atoms of the diethoxy group by a hydronium ion. chemguide.co.uk
Step 1: Protonation CH₃CH(OCH₂CH₃)Cl + H₃O⁺ ⇌ [CH₃CH(OH⁺CH₂CH₃)Cl] + H₂O
The subsequent steps depend on the reaction conditions. In the A-1 mechanism, the protonated intermediate undergoes unimolecular cleavage to form a resonance-stabilized carbocation and an alcohol molecule. This is followed by the attack of a water molecule on the carbocation and subsequent deprotonation to yield the final products.
In the A-2 mechanism, a water molecule directly attacks the protonated intermediate in a bimolecular step. osti.gov The presence of the electron-withdrawing chlorine atom in chloro(diethoxy)methane would likely destabilize the formation of a carbocation intermediate, potentially favoring an A-2-like mechanism.
| Mechanism | Key Feature | Favored by |
| A-1 | Unimolecular formation of a carbocation intermediate. | Substrates that form stable carbocations. |
| A-2 | Bimolecular attack of water on the protonated substrate. osti.gov | Substrates with electron-withdrawing groups. |
Intermolecular and Intramolecular Cyclization Reactions
While there are no specific examples in the literature of intermolecular or intramolecular cyclization reactions of chloro(diethoxy)methane itself, its derivatives could potentially undergo such transformations. For instance, a derivative of chloro(diethoxy)methane with a suitably positioned nucleophile could undergo an intramolecular cyclization to form a heterocyclic compound. The feasibility of such reactions would be highly dependent on the nature of the substituent and the reaction conditions.
Base-Mediated Reactions of Chloro(diethoxy)methane
In the presence of a strong base, chloro(diethoxy)methane can undergo elimination or substitution reactions. The outcome would depend on the strength and steric bulk of the base, as well as the solvent and temperature.
Elimination: A strong, sterically hindered base could promote the elimination of hydrogen chloride to form an enol ether.
B:⁻ + CH₃CH(OCH₂CH₃)Cl → BH + Cl⁻ + CH₂=C(OCH₂CH₃)H
Substitution: A strong, less sterically hindered nucleophile could lead to a substitution reaction, where the chloride is displaced.
Nu:⁻ + CH₃CH(OCH₂CH₃)Cl → CH₃CH(OCH₂CH₃)Nu + Cl⁻
The ambident reactivity of related compounds suggests that chloro(diethoxy)methane could react as either an electrophile or a nucleophile depending on the reaction partner. researchgate.net
| Base/Nucleophile | Potential Reaction Pathway |
| Strong, sterically hindered base | Elimination |
| Strong, non-hindered nucleophile | Substitution |
Kinetic and Thermodynamic Parameters of Chloro(diethoxy)methane Reactions
The solvolysis of α-chloroethers typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the resonance stabilization of the resulting carbocation by the adjacent oxygen atoms. The lone pairs on the oxygen atoms can delocalize to stabilize the positive charge on the central carbon atom.
The rate-determining step in such a reaction is the departure of the chloride ion to form a resonance-stabilized oxocarbenium ion. The reaction rate is therefore expected to be primarily dependent on the concentration of chloro(diethoxy)methane and largely independent of the nucleophile's concentration.
The general rate law can be expressed as:
Rate = k[CH(Cl)(OCH₂CH₃)₂]
Factors that stabilize the intermediate carbocation, such as the presence of electron-donating groups or a polar solvent, would be expected to increase the reaction rate. The thermodynamic profile of this reaction is anticipated to be exothermic, driven by the formation of a more stable carbonyl group in the final ester product and the solvation of the resulting ions.
For comparison, thermodynamic data for the related compound diethoxymethane is available and can provide a baseline for understanding the stability of the parent structure. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for diethoxymethane, which can be a useful reference. nist.gov
Interactive Data Table: Analogous Kinetic Parameters for Acetal (B89532) Hydrolysis
While specific data for chloro(diethoxy)methane is absent, the following table presents representative kinetic data for the acid-catalyzed hydrolysis of a simple acetal, which proceeds through a similar cationic intermediate. This data is illustrative of the parameters that would be relevant to the study of chloro(diethoxy)methane's reactivity.
| Reactant | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| 1,1-diethoxyethane | 0.1 M HCl, 25 °C | 4.5 x 10⁻⁴ s⁻¹ | 85 kJ/mol |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for elucidating the mechanistic pathways of a chemical transformation. For the reactions of chloro(diethoxy)methane, particularly solvolysis, the principal intermediate is a resonance-stabilized carbocation.
The formation of this intermediate is initiated by the departure of the chloride leaving group. The resulting cation is stabilized by the delocalization of electron density from the two adjacent oxygen atoms. This resonance stabilization makes the formation of the carbocation more favorable than for a simple alkyl halide.
The key reaction intermediate can be depicted as follows:
[CH(OCH₂CH₃)₂]⁺ ↔ [CH=O⁺(CH₂CH₃)(OCH₂CH₃)]
This oxocarbenium ion is a planar species and is susceptible to nucleophilic attack from either face, which can have stereochemical implications if the carbon center is chiral. In the context of hydrolysis, the nucleophile is a water molecule.
The subsequent steps of the mechanism involve the attack of a nucleophile (e.g., water) on the carbocation, followed by deprotonation to yield the final products. In the case of hydrolysis, the products are ethyl formate (B1220265) and ethanol.
Techniques used to identify and characterize such transient intermediates in analogous reactions include:
Spectroscopic Methods: In some cases, highly stabilized carbocations can be observed directly at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Trapping Experiments: The intermediate can be "trapped" by adding a highly reactive nucleophile to the reaction mixture, leading to a characteristic product that confirms the intermediate's existence.
Kinetic Isotope Effects: By substituting atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), changes in the reaction rate can provide evidence for the formation of specific intermediates.
While no studies have specifically reported the direct observation or trapping of the diethoxymethyl cation from chloro(diethoxy)methane, its existence is strongly inferred from the well-established mechanisms of acetal and α-haloether hydrolysis.
Applications of Chloro Diethoxy Methane in Advanced Organic Synthesis
Chloro(diethoxy)methane as a Building Block in Complex Molecule Synthesis
The utility of chloro(diethoxy)methane as a C1 building block is predicated on its ability to react with a variety of nucleophiles, enabling the construction of intricate carbon skeletons and heterocyclic systems.
Chloro(diethoxy)methane is an effective electrophile in reactions aimed at forming new carbon-carbon bonds. The presence of two oxygen atoms stabilizes the incipient carbocation upon departure of the chloride ion, enhancing its reactivity towards carbon-based nucleophiles.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily react with chloro(diethoxy)methane. askfilo.comyoutube.com The nucleophilic alkyl or aryl group from the organometallic species displaces the chloride to form a new carbon-carbon bond, yielding a diethoxymethyl derivative of the nucleophile's organic moiety. libretexts.org This reaction is a powerful method for extending carbon chains and introducing functionalized one-carbon units.
A general scheme for this transformation is as follows: R-M + ClCH(OEt)₂ → R-CH(OEt)₂ + MCl (where M = MgX or Li)
Enolates, another important class of carbon nucleophiles, can also be alkylated with chloro(diethoxy)methane. vanderbilt.edu This reaction, typically carried out in the presence of a non-nucleophilic base, results in the formation of β-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in the synthesis of more complex molecules.
| Nucleophile | Reagent | Product Type | Significance |
| Grignard Reagent (RMgX) | Chloro(diethoxy)methane | R-CH(OEt)₂ | Extension of carbon chains |
| Organolithium (RLi) | Chloro(diethoxy)methane | R-CH(OEt)₂ | Introduction of a protected aldehyde |
| Enolate | Chloro(diethoxy)methane | α-(diethoxymethyl) carbonyl | Synthesis of 1,3-dicarbonyl precursors |
This table illustrates the utility of chloro(diethoxy)methane in forming carbon-carbon bonds with various nucleophiles.
The electrophilic nature of chloro(diethoxy)methane makes it a suitable reagent for the construction of heterocyclic rings. d-nb.info By reacting with molecules containing two nucleophilic sites, it can provide the single carbon atom required to complete a heterocyclic framework.
For instance, condensation with 1,2-diamines can lead to the formation of imidazolidine (B613845) derivatives. Similarly, reactions with 1,2-diols or 1,2-dithiols can yield 1,3-dioxolanes and 1,3-dithiolanes, respectively. These reactions broaden the synthetic chemist's toolkit for accessing important classes of heterocyclic compounds.
| Binucleophile | Resulting Heterocycle | Ring System |
| 1,2-Ethanediamine | Imidazolidine | 5-membered N-heterocycle |
| Ethane-1,2-diol | 1,3-Dioxolane | 5-membered O-heterocycle |
| Ethane-1,2-dithiol | 1,3-Dithiolane | 5-membered S-heterocycle |
This table demonstrates the application of chloro(diethoxy)methane in the synthesis of various five-membered heterocyclic systems.
Chloro(diethoxy)methane as a Specialized Reagent for Functionalization
Beyond its role as a structural building block, chloro(diethoxy)methane is employed as a reagent for the specific introduction of the diethoxymethyl group and as a synthetic equivalent for formaldehyde (B43269).
Chloro(diethoxy)methane acts as a diethoxymethylating agent, transferring the -CH(OEt)₂ group to nucleophilic heteroatoms. This is particularly useful for the alkylation of alcohols and phenols, converting them into their corresponding diethoxymethyl ethers. chemicalbook.com This transformation is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.
R-OH + ClCH(OEt)₂ + Base → R-O-CH(OEt)₂ + Base·HCl
This reaction provides a convenient method for modifying the properties of hydroxyl-containing compounds, for example, by increasing their lipophilicity or by preparing them for subsequent chemical transformations where a free hydroxyl group would be incompatible.
The diethoxymethyl group, -CH(OEt)₂, is a stable acetal (B89532) of formaldehyde. sigmaaldrich.com In synthetic chemistry, acetals are widely recognized as protected forms of carbonyl compounds. wikipedia.org Consequently, chloro(diethoxy)methane can be viewed as a synthon for the formyl cation (+CHO) or a formaldehyde equivalent.
After its introduction into a molecule via a carbon-carbon or carbon-heteroatom bond-forming reaction, the diethoxymethyl group can be readily hydrolyzed under acidic conditions to unveil a formyl group (an aldehyde).
R-CH(OEt)₂ + H₂O/H⁺ → R-CHO + 2 EtOH
This two-step process of diethoxymethylation followed by hydrolysis allows for the introduction of an aldehyde functionality into a molecule under conditions where the aldehyde itself would not be stable.
| Transformation | Reagent | Intermediate | Final Product | Synthetic Equivalence |
| Alkylation of an alcohol | Chloro(diethoxy)methane | Diethoxymethyl ether | - | - |
| Formylation of a Grignard reagent | Chloro(diethoxy)methane | Diethoxymethylated alkane | Aldehyde | Formaldehyde |
This table outlines the role of chloro(diethoxy)methane as a functionalizing agent and a formaldehyde equivalent.
Chloro(diethoxy)methane in Protecting Group Chemistry
In multi-step organic synthesis, the temporary blocking of reactive functional groups is often necessary to achieve selectivity in chemical reactions. wikipedia.orgorganic-chemistry.org Chloro(diethoxy)methane provides a means to protect hydroxyl groups by converting them into diethoxymethyl (DEM) ethers.
The DEM group is an acetal and, as such, exhibits a characteristic stability profile. It is robust under basic, nucleophilic, and many oxidizing and reducing conditions, making it a suitable protecting group for a wide range of synthetic transformations. spcmc.ac.in
The introduction of the DEM protecting group is achieved by reacting the alcohol with chloro(diethoxy)methane in the presence of a non-nucleophilic base, such as diisopropylethylamine.
The deprotection, or removal, of the DEM group is typically accomplished through acid-catalyzed hydrolysis. masterorganicchemistry.commasterorganicchemistry.com The mild acidic conditions required for this cleavage often allow for the selective deprotection of a DEM ether in the presence of other acid-sensitive groups, depending on the specific reaction conditions.
| Protection Step | Reagents | Deprotection Step | Reagents | Stability Profile |
| Formation of DEM ether | Alcohol, Chloro(diethoxy)methane, Base | Cleavage of DEM ether | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, many oxidizing/reducing agents |
This table summarizes the use of chloro(diethoxy)methane in the protection and deprotection of hydroxyl groups.
Integration of Chloro(diethoxy)methane in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. frontiersin.orgbeilstein-journals.org Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, that rapidly build molecular complexity. beilstein-journals.org20.210.105
While specific, documented examples of chloro(diethoxy)methane as a reactant in complex cascade or multicomponent reactions are not prevalent in widely available literature, its chemical structure allows for informed speculation on its potential roles. As an α-chloro ether, the compound is a potent electrophile, capable of participating in reactions where a stabilized carbocation or an equivalent is required.
Potential Roles as a C1 Building Block:
Chloro(diethoxy)methane can be envisioned as a synthon for a diethoxymethyl cation or as a formaldehyde equivalent under certain conditions. chemicalbook.combiocompare.com In this capacity, it could be integrated into MCRs that require a one-carbon electrophilic component. For instance, it could potentially participate in variations of Mannich-type reactions or Friedel-Crafts alkylations as part of a larger multicomponent assembly.
The general mechanism would involve the displacement of the chloride ion by a nucleophile, initiating a cascade or serving as a key step in an MCR. The acetal moiety itself is stable under basic and neutral conditions, which allows for selective reaction at the chloromethyl position. chemicalbook.com
Table 1: Potential Multicomponent and Cascade Reactions Involving Chloro(diethoxy)methane
| Reaction Type | Potential Role of Chloro(diethoxy)methane | Expected Intermediate/Product Feature |
| Modified Mannich Reaction | Electrophilic C1 source | Introduction of a diethoxymethyl group adjacent to an amino function. |
| Friedel-Crafts Alkylation | Alkylating agent for arenes | Attachment of a diethoxymethyl group to an aromatic ring. |
| Nucleophilic Substitution Cascade | Initiator of cascade via SN2 reaction | Formation of an ether linkage, which could position other functional groups for subsequent intramolecular reactions. libretexts.org |
| Acetal-Incorporating MCRs | Bifunctional reactant | The product would contain a stable acetal group that could be deprotected in a later step to reveal a formyl group. |
These potential applications are derived from the fundamental reactivity of α-haloethers and acetals and represent fertile ground for future research in synthetic methodology.
Potential Applications in Polymer Chemistry and Materials Science
In polymer chemistry, the precise control over monomer structure and polymerization conditions is crucial for tailoring the final material's characteristics. Chloro(diethoxy)methane is not a primary monomer for common polymerization processes but could serve as a valuable modifying agent or as a component in the synthesis of specialized monomers.
Functional Monomer Synthesis:
One potential application lies in the synthesis of functional monomers. The reactive chloromethyl group can be used to attach the diethoxymethyl moiety to a polymerizable core structure, such as a styrene, acrylate, or vinyl ether derivative. The resulting monomer would carry a protected aldehyde function (the acetal). After polymerization, the acetal groups along the polymer chain can be hydrolyzed under acidic conditions to unmask aldehyde functionalities. These aldehyde groups can then be used for post-polymerization modifications, such as cross-linking or grafting other molecules.
Use as a Protecting Group:
Acetals are widely employed as protecting groups for carbonyls (aldehydes and ketones) due to their stability in neutral to basic conditions and their straightforward removal in acidic media. khanacademy.orgquimicaorganica.orgwikipedia.org In the synthesis of complex polymer architectures, it is often necessary to protect reactive functional groups on monomers. Chloro(diethoxy)methane could be used to introduce an ethoxymethyl protecting group onto hydroxyl groups present in a monomer, which could later be removed post-polymerization.
Table 2: Hypothetical Applications in Polymer Synthesis
| Application Area | Function of Chloro(diethoxy)methane | Description |
| Monomer Modification | Alkylating Agent | Reacts with a precursor molecule to introduce a diethoxymethyl group, creating a monomer with a protected aldehyde. |
| Post-Polymerization Modification | Precursor to Functional Group | Polymers containing the diethoxymethyl group can be deprotected to generate reactive aldehyde side chains for further functionalization. |
| Initiator/Chain Transfer Agent Synthesis | Chemical Intermediate | Could be used in the multi-step synthesis of specialized initiators or chain transfer agents that carry a protected aldehyde. |
While these applications are chemically plausible, their practical implementation would require dedicated research and development to optimize reaction conditions and evaluate their efficacy in polymer systems.
Contribution to Green Chemistry Methodologies
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org This includes the use of safer solvents and reagents. pnas.org While data on the environmental profile of chloro(diethoxy)methane is scarce, its parent compound, diethoxymethane (B1583516) (DEM), has been investigated as a greener solvent alternative. researchgate.net
As a Reagent:
The use of chloro(diethoxy)methane as an ethoxymethylating agent could align with green chemistry principles if it replaces more hazardous reagents traditionally used for this purpose. Its utility in high-yield, atom-economical multicomponent reactions would also be a significant contribution. beilstein-journals.org
As a Solvent Alternative (by Analogy to Diethoxymethane):
Diethoxymethane (DEM) has been proposed as a potential replacement for more hazardous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. researchgate.netsigmaaldrich.com DEM exhibits several favorable properties: it is stable under basic conditions, has low water affinity, and can be used in organometallic reactions without extensive drying. researchgate.net
The introduction of a chlorine atom to form chloro(diethoxy)methane would significantly alter its physical and toxicological properties. Chlorinated organic compounds are often associated with increased toxicity and environmental persistence. Therefore, chloro(diethoxy)methane itself is unlikely to be considered a "green solvent." However, understanding the properties of DEM provides context for the broader class of acetal-based solvents.
Table 3: Comparison of Diethoxymethane (DEM) with Common Solvents
| Property | Diethoxymethane (DEM) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Boiling Point | 88 °C | 40 °C | 66 °C |
| Source | Can be synthesized from ethanol (B145695) and formaldehyde sigmaaldrich.com | Petrochemical | Petrochemical |
| Key Hazards | Highly Flammable | Suspected carcinogen | Peroxide formation |
| Green Aspect | Potential replacement for chlorinated and peroxide-forming solvents researchgate.net | Halogenated solvent, environmental concerns | Forms explosive peroxides upon storage |
The development of acetalization protocols that proceed under mild, photo-organocatalytic, and environmentally benign conditions further enhances the green credentials of this class of compounds in their role as protecting groups. rsc.org Future research could explore whether chloro(diethoxy)methane can be utilized in such green-by-design synthetic routes to minimize waste and hazard.
Spectroscopic and Advanced Analytical Characterization Methodologies for Chloro Diethoxy Methane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
Proton (¹H) NMR Techniques
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For chloro(diethoxy)methane (ClCH₂CH(OCH₂CH₃)₂), the ¹H NMR spectrum is expected to show distinct signals for the different proton environments.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | Triplet (t) | 1H | CH |
| ~3.5 - 3.7 | Multiplet (m) | 4H | OCH₂ |
| ~3.4 - 3.6 | Doublet (d) | 2H | ClCH₂ |
| ~1.1 - 1.3 | Triplet (t) | 6H | CH₃ |
Note: These are predicted values and may vary slightly from experimental data.
The methine proton (CH) is expected to appear as a triplet due to coupling with the adjacent chloromethyl (ClCH₂) protons. The methylene (B1212753) protons of the ethoxy groups (OCH₂) would likely present as a more complex multiplet due to coupling with the methyl protons. The chloromethyl protons (ClCH₂) are anticipated to be a doublet, coupling with the methine proton. Finally, the methyl protons (CH₃) of the ethoxy groups would appear as a triplet, coupling with the adjacent methylene protons.
Carbon-13 (¹³C) NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of chloro(diethoxy)methane, each unique carbon atom will give rise to a single peak.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~100 - 105 | CH (acetal carbon) |
| ~60 - 65 | OCH₂ |
| ~45 - 50 | ClCH₂ |
| ~15 - 20 | CH₃ |
Note: These are predicted values and may vary slightly from experimental data.
The acetal (B89532) carbon (CH) is expected to be the most downfield signal due to being bonded to two oxygen atoms. The carbons of the ethoxy methylene groups (OCH₂) will appear in the typical range for carbons bonded to oxygen. The chloromethyl carbon (ClCH₂) will be shifted downfield due to the electronegative chlorine atom. The methyl carbons (CH₃) of the ethoxy groups will be the most upfield signals.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For chloro(diethoxy)methane, cross-peaks would be expected between the CH and ClCH₂ protons, and between the OCH₂ and CH₃ protons. This confirms the connectivity within these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and hydrogen atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.8-5.0 ppm would show a correlation to the carbon signal at ~100-105 ppm, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of a molecule. In chloro(diethoxy)methane, HMBC would show correlations between the methine proton (CH) and the carbons of the ethoxy groups (OCH₂ and CH₃), as well as the chloromethyl carbon (ClCH₂).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.
The gas-phase IR spectrum of chloro(diethoxy)methane would be expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2980 - 2850 | C-H stretching (alkane) |
| 1470 - 1450 | C-H bending (scissoring) |
| 1380 - 1370 | C-H bending (rocking) |
| 1150 - 1050 | C-O stretching (acetal) |
| 800 - 600 | C-Cl stretching |
The C-H stretching vibrations of the ethyl and chloromethyl groups would appear in the region of 2980-2850 cm⁻¹. The characteristic strong C-O stretching bands of the acetal group are expected in the 1150-1050 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower wavenumbers, typically between 800 and 600 cm⁻¹.
Raman spectroscopy would provide complementary information. While C-O and C-Cl stretching vibrations are also Raman active, the non-polar C-C and C-H bonds often give rise to stronger Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
The electron ionization (EI) mass spectrum of chloro(diethoxy)methane (molecular weight: 152.62 g/mol ) would show a molecular ion peak ([M]⁺) at m/z 152. dtic.mil Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 154 with roughly one-third the intensity of the molecular ion peak would also be observed.
The fragmentation of chloro(diethoxy)methane under EI conditions would likely proceed through several pathways, including:
Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 107.
Loss of a chloromethyl radical (·CH₂Cl): This would lead to a fragment at m/z 103.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common fragmentation pathway for ethers and acetals.
Major Fragment Ions in the Mass Spectrum:
| m/z | Proposed Fragment |
| 152/154 | [C₆H₁₃ClO₂]⁺ (Molecular Ion) |
| 107 | [M - OCH₂CH₃]⁺ |
| 103 | [M - CH₂Cl]⁺ |
| 75 | [CH(OCH₂CH₃)]⁺ |
| 47 | [CH₂CH₂OH]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule and its fragments with a very high degree of accuracy. This enables the determination of the elemental composition of an ion, providing unambiguous confirmation of the molecular formula. For chloro(diethoxy)methane (C₆H₁₃ClO₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comscioninstruments.com This hybrid technique is exceptionally well-suited for the analysis of volatile organic compounds such as chloro(diethoxy)methane.
In a typical GC-MS analysis, the chloro(diethoxy)methane sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column, and its separation from other components in a mixture is achieved based on its boiling point and polarity. thermofisher.com The time it takes for the compound to pass through the column, known as the retention time, is a characteristic feature that aids in its identification. youtube.com
Upon exiting the GC column, the separated chloro(diethoxy)methane molecules enter the mass spectrometer, where they are ionized, commonly through electron ionization. youtube.com This process fragments the molecules into a predictable pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. scioninstruments.comyoutube.com This mass spectrum allows for the unambiguous identification of chloro(diethoxy)methane, even in complex mixtures. colostate.edu Furthermore, the intensity of the signal is proportional to the amount of the compound present, enabling precise quantification. colostate.edu
Table 1: Illustrative GC-MS Parameters for Volatile Organic Compound Analysis
| Parameter | Value/Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35-350 m/z |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for determining the purity of chloro(diethoxy)methane and for separating it from reaction byproducts or other components in a mixture.
Gas Chromatography (GC)
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile compounds like chloro(diethoxy)methane. birchbiotech.com The principle relies on the separation of components in a gaseous mobile phase through a stationary phase within a column. birchbiotech.com
To determine purity, a sample of chloro(diethoxy)methane is injected into the GC system. The resulting chromatogram displays a series of peaks, with each peak representing a different component. The area under each peak is proportional to the concentration of that component. The purity of chloro(diethoxy)methane is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressing the result as a percentage. birchbiotech.com This method is highly sensitive and can detect trace impurities. birchbiotech.com
High-Performance Liquid Chromatography (HPLC)
While Gas Chromatography is generally the preferred method for volatile substances, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for the analysis of mixtures containing chloro(diethoxy)methane along with non-volatile components. birchbiotech.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scispace.com
For a compound like chloro(diethoxy)methane, a reverse-phase HPLC method would likely be employed. sielc.comsielc.com In this approach, a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Although not the primary technique for this specific compound, HPLC's versatility makes it a valuable tool in a broader analytical context.
Table 2: Exemplary HPLC Conditions for Separation of Related Alkoxy Compounds
| Parameter | Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While chloro(diethoxy)methane itself is a liquid at room temperature, this technique is invaluable for elucidating the structure of its solid, crystalline derivatives.
The process involves directing a beam of X-rays onto a single crystal of a chloro(diethoxy)methane derivative. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, scientists can construct a detailed three-dimensional model of the molecule's structure. nih.govresearchgate.net This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
Advanced Analytical Techniques for Trace Analysis and Reaction Monitoring
The detection of minute quantities of chloro(diethoxy)methane and the real-time observation of its chemical transformations require the use of highly sensitive and advanced analytical methods.
For trace analysis, techniques such as headspace GC-MS are particularly effective. chromatographyonline.com This method involves analyzing the vapor phase above a liquid or solid sample in a sealed vial, which is ideal for volatile compounds like chloro(diethoxy)methane. It allows for the detection of trace levels of the compound in various matrices, such as in environmental samples or as an impurity in other chemical products. fastercapital.com Other sensitive techniques for trace element analysis that can be adapted for specific applications include inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS). researchgate.netnih.gov
Real-time reaction monitoring provides insights into reaction kinetics, mechanisms, and the formation of intermediates. thieme.de Techniques such as in-situ mass spectrometry can be employed to monitor the progress of reactions involving chloro(diethoxy)methane. researchgate.net By directly sampling the reaction mixture at various time points, it is possible to track the consumption of reactants and the formation of products, leading to a more comprehensive understanding of the chemical process. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Chloro(diethoxy)methane |
| Diethoxy(dimethyl)silane |
Computational and Theoretical Chemistry Studies of Chloro Diethoxy Methane
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This methodology allows for the exploration of the conformational landscape of flexible molecules and the study of their interactions with other molecules, such as solvents or reactants.
For chloro(diethoxy)methane, MD simulations could be used to:
Perform Conformational Analysis: The two ethoxy groups in chloro(diethoxy)methane can rotate around the C-O bonds, leading to multiple possible conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.govnih.gov
Simulate Liquid-Phase Behavior: By simulating a large number of chloro(diethoxy)methane molecules, one can predict bulk properties like density, viscosity, and diffusion coefficients.
Study Intermolecular Interactions: MD can model how chloro(diethoxy)methane molecules interact with each other and with solvent molecules. This is crucial for understanding its solubility and behavior in solution.
Prediction of Reaction Pathways and Transition States
A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. nih.gov This involves identifying the reactants, products, any intermediates, and the transition states that connect them. nih.gov A transition state is the highest energy point along a reaction coordinate and represents the kinetic barrier to a reaction. wikipedia.orgfiveable.meiitd.ac.in
Computational methods can be used to locate transition state structures and calculate their energies, which are essential for determining reaction rate constants via Transition State Theory (TST). youtube.comwikipedia.orglibretexts.org For chloro(diethoxy)methane, these methods could predict:
Decomposition Pathways: Investigate potential unimolecular decomposition routes, such as the elimination of HCl or chloroethane.
Reaction with Radicals: Model the abstraction of hydrogen atoms by radicals (e.g., OH radical in the atmosphere) from different positions on the molecule and determine the most likely site of attack. Studies on diethoxymethane (B1583516) have used high-level ab initio calculations to predict rate constants for H-atom abstraction. helsinki.fi
Nucleophilic Substitution Reactions: Analyze the reaction of chloro(diethoxy)methane with nucleophiles, which could lead to the substitution of the chlorine atom.
A computational study on radical haloacetal cyclizations has demonstrated the power of molecular orbital techniques in predicting the stereochemical outcomes of such reactions by locating the relevant transition states. nih.gov Similar approaches could be applied to predict the reactivity and potential reaction products of chloro(diethoxy)methane.
Analysis of Bonding, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure data obtained from quantum chemical calculations can be further analyzed to gain deeper insights into bonding, charge distribution, and reactivity.
Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds within chloro(diethoxy)methane, including their ionic and covalent character.
Charge Distribution: Calculating the partial atomic charges on each atom reveals the electrostatic potential of the molecule. researchgate.netresearchgate.net This information helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting how it will interact with other reagents. The chlorine atom in chloro(diethoxy)methane is expected to create a significant electrophilic site on the adjacent carbon atom.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Chloro(diethoxy)methane (Note: These are hypothetical values for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -11.5 | Likely localized on the oxygen lone pairs and the C-Cl bond. |
| LUMO | +1.2 | Likely a σ* orbital associated with the C-Cl bond. |
| HOMO-LUMO Gap | 12.7 eV | Indicates relatively high kinetic stability. |
This table is interactive. You can add or edit data.
Solvation Models in Computational Studies of Chloro(diethoxy)methane Reactions
Chemical reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. youtube.com Computational solvation models are used to account for these effects. They can be broadly categorized into:
Explicit Solvation: Individual solvent molecules are included in the simulation. This is computationally expensive but provides a detailed picture of solute-solvent interactions.
Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a given dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent. ibs.re.kr
For reactions involving chloro(diethoxy)methane, solvation models would be essential for accurately predicting reaction barriers and thermodynamics in solution. For example, in a nucleophilic substitution reaction, a polar solvent would likely stabilize the charge-separated transition state, thereby accelerating the reaction. The choice of solvation model would depend on the specific reaction and the level of detail required.
Environmental Dynamics and Non Toxicological Degradation Pathways
Atmospheric Fate and Photodegradation Mechanisms of Chlorinated Methanes
Once released into the atmosphere, Chlor-diethoxy-methan is subject to degradation primarily through photo-oxidation. The principal pathway for this degradation is reaction with photochemically generated hydroxyl (•OH) radicals. While direct photolysis by sunlight is not anticipated to be a significant degradation mechanism for compounds of this class, the reaction with •OH radicals is expected to be the dominant removal process.
The rate of this reaction, and thus the atmospheric half-life of the compound, can be estimated by analogy with similar chloro-ethers. For instance, the atmospheric half-life of chloromethyl methyl ether, driven by its reaction with •OH radicals, is estimated to be approximately 2.4 days. It is plausible that this compound exhibits a comparable, if not slightly longer, atmospheric half-life due to the larger alkyl groups which may slightly alter the reaction rate. The mechanism of degradation initiated by •OH radicals likely involves hydrogen abstraction from the carbon atoms, leading to the formation of unstable radical intermediates. These intermediates would then rapidly react with atmospheric oxygen, initiating a cascade of reactions that ultimately break down the molecule.
The degradation of chlorinated methanes in the troposphere can lead to the formation of several secondary pollutants, including hydrogen chloride (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl₂).
Table 7.1: Estimated Atmospheric Half-Lives of Structurally Related Compounds
| Compound | Atmospheric Half-Life (Reaction with •OH radicals) |
| Chloromethyl Methyl Ether | ~2.4 days |
| Methane | ~9.1 years |
| Chloroform | ~150 days |
| This compound (estimated) | ~2-5 days |
Data for this compound is an estimation based on structurally similar compounds.
Hydrolytic Stability and Degradation in Aqueous Environments
In aqueous environments, the dominant degradation pathway for this compound is expected to be acid-catalyzed hydrolysis. As an acetal (B89532), it is generally stable under neutral to basic conditions but will readily hydrolyze in the presence of acid. This process involves the protonation of one of the ether oxygens, followed by the departure of an ethanol (B145695) molecule to form a resonance-stabilized carbocation. Subsequent attack by a water molecule and loss of a proton yields a hemiacetal, which is then further hydrolyzed to formaldehyde (B43269) and another molecule of ethanol.
The rate of hydrolysis is highly dependent on the pH of the aqueous environment, with significantly faster degradation occurring under acidic conditions. For example, studies on the hydrolysis of diethoxymethane (B1583516), a closely related non-chlorinated acetal, have demonstrated that the reaction follows A-1 type kinetics, characteristic of unimolecular decomposition of the protonated substrate. The presence of the chlorine atom in this compound may influence the rate of hydrolysis due to its electron-withdrawing nature, but the fundamental mechanism is expected to remain the same.
Table 7.2: Factors Influencing Hydrolytic Degradation of Acetals
| Factor | Influence on Hydrolysis Rate |
| pH | Rate increases significantly with decreasing pH (acidic conditions). |
| Temperature | Rate increases with increasing temperature. |
| Water Availability | As a reactant, water is essential for hydrolysis to proceed. |
Interaction with Environmental Matrices (e.g., soil, sediment)
The interaction of this compound with soil and sediment is primarily governed by sorption processes, which will influence its mobility and bioavailability. The extent of sorption is dependent on both the properties of the chemical and the characteristics of the soil or sediment, particularly the organic carbon content.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is often used to normalize the sorption of organic compounds across different soils. Based on analogous chlorinated organic compounds, it can be inferred that this compound will have a moderate Koc value, suggesting it will not be strongly bound to soil and may have the potential for leaching into groundwater, particularly in soils with low organic matter content. The mobility of chlorinated compounds in soil is also influenced by their water solubility and the amount of organic matter in the soil.
Table 7.3: Estimated Soil Sorption Properties for this compound
| Parameter | Estimated Value/Behavior | Significance |
| Log Kow (estimated) | 1.5 - 2.5 | Indicates moderate hydrophobicity. |
| Log Koc (estimated) | 2.0 - 3.0 | Suggests moderate sorption to soil organic carbon. |
| Mobility in Soil | Low to moderate | Potential for leaching in low organic carbon soils. |
Values are estimations based on the properties of structurally similar compounds.
Analysis of Non-Toxicological Degradation Products and Byproducts
The degradation of this compound through the pathways described above is expected to yield several smaller, non-toxicological products.
In the atmosphere, the photo-oxidative degradation is predicted to ultimately mineralize the compound to carbon dioxide, water, and hydrogen chloride. Intermediate byproducts may include formaldehyde and ethoxycarbonyl chloride.
In aqueous environments, the primary degradation pathway of hydrolysis will yield formaldehyde and ethanol. Under acidic conditions, these will be the principal non-toxicological byproducts.
Table 7.4: Primary Non-Toxicological Degradation Products of this compound
| Environmental Compartment | Degradation Pathway | Primary Degradation Products |
| Atmosphere | Photo-oxidation | Formaldehyde, Ethoxycarbonyl chloride, HCl, CO₂, H₂O |
| Aqueous Environment | Acid-Catalyzed Hydrolysis | Formaldehyde, Ethanol |
It is important to note that while the primary degradation products themselves may be considered non-toxicological at low environmental concentrations, their subsequent fate and potential to participate in other environmental chemical reactions should also be considered for a complete environmental risk assessment. For instance, formaldehyde can be further oxidized in the environment.
Historical Context and Evolution of Research on Chloro Diethoxy Methane
Early Discoveries and Fundamental Studies of Chloroacetals and Related Compounds
The foundational work on acetals, the parent class of compounds to which chloro(diethoxy)methane belongs, dates back to the 19th century. Early organic chemists were focused on distinguishing between organic and inorganic compounds and understanding the unique properties of substances derived from living organisms. rochelleforrester.ac.nzmcgill.ca The theory of vitalism, which posited that organic compounds possessed a "life force" and could not be synthesized from inorganic materials, was a dominant belief. rochelleforrester.ac.nzmcgill.ca This theory was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic precursors, opening the door for the laboratory synthesis of other organic molecules. mcgill.ca
Throughout the 19th century, chemists like Justus von Liebig, Jean-Baptiste Dumas, and others developed methods for elemental analysis, allowing for the determination of the composition of organic substances. rochelleforrester.ac.nz This analytical progress was crucial for identifying the structures of newly synthesized compounds. The fundamental reaction for forming acetals, the acid-catalyzed reaction of an aldehyde or ketone with an alcohol, was explored during this period. masterorganicchemistry.com These early studies established that acetals are formed when the hydroxyl group of an intermediate hemiacetal is protonated and eliminated as water, followed by the attack of a second alcohol molecule. wikipedia.org
Chloroacetals, as halogenated derivatives, were part of the broader investigation into the reactivity of organic compounds. The introduction of a chlorine atom alpha to the acetal (B89532) group significantly influences the molecule's electrophilic nature, a property that would become important in later synthetic applications. The study of related compounds, such as chloroacetaldehyde (B151913), provided insights into the reactivity of the carbon-chlorine bond adjacent to a carbonyl or its equivalent.
Development of Key Synthetic Strategies Over Time
The synthesis of chloro(diethoxy)methane and other chloroacetals has evolved from classical methods to more refined and efficient strategies.
Historically, the preparation of α-chloroacetals often involved multi-step sequences starting from alcohols or aldehydes. A common early approach was the chlorination of pre-formed acetals. Another route involved the reaction of α-chloroaldehydes with alcohols. These methods, while foundational, sometimes suffered from issues with yield and selectivity.
Over time, more direct and efficient methods were developed. The fundamental reaction for acetal formation involves the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol, with the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comwikipedia.org For chloro(diethoxy)methane, this would involve the reaction of chloroacetaldehyde with ethanol (B145695).
A significant advancement in synthetic strategy involves the direct conversion of primary alcohols to α-chloroacetals. Modern methods have focused on combining oxidation and chlorination steps into a more streamlined process. For example, some contemporary methods utilize specific reagents that can act as both an oxidant and a chlorination source.
Below is a table summarizing the evolution of synthetic approaches for chloroacetals:
| Method | Description | Era of Prominence |
| Chlorination of Acetals | A pre-formed acetal is reacted with a chlorinating agent (e.g., sulfuryl chloride). | Early- to Mid-20th Century |
| Acetalization of α-Chloroaldehydes | Chloroacetaldehyde is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst. | Mid-20th Century |
| From Vinyl Ethers | Addition of chlorine and an alcohol to a vinyl ether. | Mid- to Late-20th Century |
| Modern One-Pot Syntheses | Direct conversion of a primary alcohol using a reagent that facilitates both oxidation and chlorination. | Late 20th to 21st Century |
Evolution of Analytical and Spectroscopic Characterization Techniques
The ability to accurately characterize chloro(diethoxy)methane and related compounds has been directly tied to the development of powerful analytical and spectroscopic techniques.
In the 19th and early 20th centuries, characterization relied on elemental analysis, boiling point determination, and classical degradation methods to deduce a molecule's structure. rsc.org While effective for their time, these methods were destructive and time-consuming.
The mid-20th century saw the rise of spectroscopic techniques that revolutionized chemical analysis:
Infrared (IR) Spectroscopy : IR spectroscopy became a widely used tool for identifying functional groups within a molecule. libretexts.orgslideshare.net For chloro(diethoxy)methane, IR analysis would confirm the presence of C-O (ether) bonds and C-H bonds, and the absence of a C=O (carbonyl) group, distinguishing it from its precursor, chloroacetaldehyde. solubilityofthings.comwisdomlib.org The C-Cl stretch would also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Developed in the late 1940s and early 1950s, NMR quickly became the cornerstone for structural elucidation of organic compounds. technologynetworks.comresearchgate.net For chloro(diethoxy)methane, ¹H NMR spectroscopy would provide precise information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the ratio of different types of protons in the molecule. ¹³C NMR would similarly provide information on the carbon skeleton. The evolution from continuous-wave to Fourier-transform NMR (FT-NMR) greatly enhanced sensitivity and speed.
Mass Spectrometry (MS) : The origins of mass spectrometry date back to the early 20th century with the work of J.J. Thomson. rsc.orgijrpr.com Initially used to demonstrate the existence of isotopes, it was applied to organic chemistry starting around the 1940s. acs.org MS provides the mass-to-charge ratio of the molecular ion and its fragments, allowing for the determination of the molecular weight and offering clues to the structure based on fragmentation patterns.
The timeline below shows the adoption of key analytical techniques in organic chemistry:
| Decade | Key Technique Development | Impact on Characterization |
| 1940s-1950s | Commercialization of IR and NMR spectrometers. researchgate.net | Routine identification of functional groups and basic structural frameworks. |
| 1960s-1970s | Widespread adoption of Mass Spectrometry; development of Fourier-Transform NMR (FT-NMR). | Determination of molecular weight and detailed structural elucidation became standard. |
| 1980s-Present | Development of advanced 2D-NMR techniques (COSY, HMQC, etc.). | Unambiguous assignment of complex molecular structures. |
Historical Context of Chloro(diethoxy)methane's Role in Specific Chemical Transformations
Chloro(diethoxy)methane, as a type of α-chloroacetal, has historically been valued as a synthetic intermediate. Its reactivity is dominated by the presence of the chlorine atom, which makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.
Historically, it has served as a protected form of chloroacetaldehyde. The acetal group is stable under neutral and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the aldehyde functionality. masterorganicchemistry.com The aldehyde can then be regenerated by treatment with aqueous acid.
One of its key historical roles is as an electrophilic building block . It can be used to introduce a CH(OEt)₂ group or, after hydrolysis, a formyl group (-CHO) into a molecule. For example, in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon, chloro(diethoxy)methane could be used to add a two-carbon unit that can then be cyclized to form the desired ring system. Its utility as a precursor in various syntheses has been a consistent theme throughout its history.
Future Perspectives and Emerging Research Avenues for Chloro Diethoxy Methane
Exploration of Novel Synthetic Applications and Methodologies
The unique structure of chloro(diethoxy)methane, an α-chloro acetal (B89532), positions it as a valuable reagent for a variety of organic transformations. Future research is expected to expand its synthetic utility beyond established applications.
New Carbon-Carbon and Carbon-Heteroatom Bond Formations: The presence of a labile chlorine atom alpha to two ether oxygens makes it an excellent electrophile. Future work will likely focus on its reaction with a broader range of nucleophiles. While reactions with simple alkoxides and thiolates are known, exploration of its utility with more complex carbon nucleophiles, such as organometallic reagents (Grignard, organolithium, organocuprates) and enolates, could lead to novel methods for constructing intricate molecular architectures. For instance, its use in Wittig-type reactions to synthesize enol ethers, which are precursors to aldehydes and ketones, is a promising area for further development. chegg.comchegg.com
Asymmetric Synthesis: A significant emerging avenue is the development of enantioselective reactions. Methodologies for the asymmetric α-chlorination of carbonyl compounds are advancing, utilizing chiral catalysts to create stereogenic centers. nih.govnih.gov Future research could focus on developing chiral variants of chloro(diethoxy)methane or, more likely, using it as a prochiral substrate in catalyst-controlled asymmetric substitution reactions to yield enantioenriched products.
Radical Chemistry: The potential for chloro(diethoxy)methane to participate in radical reactions is an underexplored frontier. Research into the radical α-C-H functionalization of ethers and acetals has shown that these moieties can be activated to form new C-C bonds. nih.gov Future studies could investigate the homolytic cleavage of the C-Cl bond in chloro(diethoxy)methane, initiated by light or a radical initiator, to generate an α,α-diethoxy-substituted radical. This reactive intermediate could then be trapped with various radical acceptors, opening up new pathways for functionalization.
| Potential Application | Reagent/Methodology | Expected Product Class |
| Enol Ether Synthesis | Wittig Reagents | Aldehydes, Ketones (after hydrolysis) |
| Asymmetric Alkylation | Chiral Lewis Acid Catalysis with Silyl Enol Ethers | Enantioenriched α-alkoxy carbonyls |
| Radical Addition | Radical Initiators (e.g., AIBN) + Alkenes | Functionalized Acetals |
| Alcohol Protection | Base-mediated reaction with alcohols | Diethoxymethyl (DEM) protected alcohols |
Development of Sustainable and Efficient Catalytic Systems for Chloro(diethoxy)methane Chemistry
The synthesis and reactions of chloro(diethoxy)methane currently rely on traditional methods that often involve stoichiometric reagents and harsh conditions. A key future direction is the development of green and efficient catalytic systems.
Green Acetalization Catalysts: The synthesis of chloro(diethoxy)methane itself from chloroacetaldehyde (B151913) and ethanol (B145695) is typically acid-catalyzed. Future research will focus on replacing corrosive mineral acids with solid, reusable catalysts. Materials such as perchloric acid adsorbed on silica (B1680970) gel or metal triflates like aluminum triflate, which can promote acetal formation under mild, solventless conditions, represent a more sustainable approach. rsc.orgorganic-chemistry.org
Photocatalysis: A particularly innovative approach is the use of photocatalysis. Recent studies have demonstrated that organic dyes, under visible light irradiation, can catalyze the formation of acetals under neutral conditions. rsc.org Adapting these photo-organocatalytic methods for the synthesis of chloro(diethoxy)methane could significantly reduce waste and energy consumption.
Catalytic Substitution Reactions: Moving beyond the synthesis of the compound, catalysis of its subsequent reactions is crucial. Lewis acids are known to activate α-chloro ethers for nucleophilic substitution. Future work should focus on developing highly efficient and selective catalysts, potentially including recyclable or enzyme-based systems, to control the reaction of chloro(diethoxy)methane with various nucleophiles, minimizing side reactions and improving atom economy.
Investigation of Undiscovered Reactivity Modes and Mechanistic Insights
A deeper understanding of the fundamental reactivity of chloro(diethoxy)methane is essential for unlocking new applications. Mechanistic studies will pave the way for predicting and controlling its chemical behavior.
Ion-Pair Intermediates: The thermolysis of α-chloro ethers is believed to proceed through the formation of solvated ion-pair intermediates. acs.orgacs.org Future research could employ advanced spectroscopic and kinetic techniques to characterize these transient species. Understanding the lifetime and reactivity of the [CH(OEt)₂]⁺ cation, formed upon heterolysis of the C-Cl bond, is critical. This knowledge could be leveraged to design novel reactions where this oxocarbenium ion is trapped by weak nucleophiles or participates in rearrangements or cycloadditions.
Lewis Acid-Promoted Reactions: The interaction of chloro(diethoxy)methane with Lewis acids can generate highly electrophilic intermediates. While reactions with strong nucleophiles are common, the behavior with weaker, non-traditional nucleophiles is an area ripe for exploration. For instance, its reaction with alkenes or aromatic rings in a Friedel-Crafts-type alkylation could provide direct access to complex functionalized acetals.
Frustrated Lewis Pair (FLP) Chemistry: The potential for chloro(diethoxy)methane to be activated by frustrated Lewis pairs is another exciting avenue. The combination of a bulky Lewis acid and a bulky Lewis base could facilitate unusual transformations, such as C-H activation or novel rearrangements, by preventing the formation of a classical adduct and instead promoting cooperative reactivity.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry offers a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new experiments for chloro(diethoxy)methane.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the various potential reaction pathways of chloro(diethoxy)methane. rsc.org This includes calculating the activation energies for nucleophilic substitution (both Sₙ1 and Sₙ2 pathways), radical reactions, and Lewis acid-catalyzed transformations. Such studies can help identify the most favorable reaction conditions and predict the selectivity of different processes. For example, modeling the transition states in asymmetric catalytic reactions could aid in the design of more effective chiral catalysts.
Microkinetic Modeling: For more complex reaction networks, such as those that might occur in industrial process development or under combustion conditions, microkinetic modeling based on DFT data can provide a comprehensive picture of the system's behavior. detchem.com This approach, which has been applied to related compounds like diethoxymethane (B1583516), could predict product distributions under various temperatures and pressures and identify rate-limiting steps and key intermediates. bham.ac.uk
Predicting Spectroscopic and Physicochemical Properties: Computational methods are also invaluable for predicting fundamental properties. Calculating NMR spectra, vibrational frequencies, and thermochemical data can aid in the characterization of chloro(diethoxy)methane and its reaction products, providing a crucial link between theoretical models and experimental observations.
| Computational Method | Research Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction pathways, selectivity prediction |
| Ab Initio Molecular Dynamics | Study of Solvent Effects | Role of explicit solvent molecules in stabilizing intermediates |
| Microkinetic Modeling | Process Optimization | Prediction of product yields and catalyst performance |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of bonding in transition states and intermediates |
Integration into New Chemical Process Development and Design
The translation of novel chemistry into practical, large-scale applications requires robust process development. For chloro(diethoxy)methane, future research in this area will be critical for its adoption as a common synthetic intermediate.
Continuous Manufacturing Processes: The synthesis of chloroacetaldehyde acetals often involves reactive intermediates and exothermic steps, making it well-suited for continuous flow manufacturing rather than traditional batch processes. epo.org Future research should focus on developing integrated, semi-continuous, or fully continuous processes that combine the reaction and initial purification steps, such as azeotropic removal of water, to improve safety, consistency, and efficiency. google.com
Purification and Stability: Developing efficient purification protocols is paramount. Methods involving azeotropic distillation have been patented for related acetals and could be adapted for chloro(diethoxy)methane. google.com Furthermore, a thorough investigation into its long-term stability under various storage conditions is needed to establish guidelines for its industrial handling and use. The acid-catalyzed hydrolysis of chloroacetals is a known degradation pathway that must be managed. acs.org
Green Process Metrics: As with any modern chemical process, development for chloro(diethoxy)methane should be guided by the principles of green chemistry. Future work will involve assessing the process mass intensity (PMI), E-factor, and other sustainability metrics to identify hotspots for improvement, such as minimizing solvent use, recycling catalysts, and reducing energy consumption.
Role in Emerging Fields of Chemistry (e.g., flow chemistry, electrochemistry)
The application of modern chemical technologies like flow chemistry and electrochemistry to the synthesis and reactions of chloro(diethoxy)methane could unlock new capabilities.
Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. This precise control is ideal for managing highly reactive intermediates that may be generated from chloro(diethoxy)methane, such as oxocarbenium ions. Future research could explore performing nucleophilic substitutions in flow, potentially allowing for the use of less stable nucleophiles or enabling reactions that are too fast or exothermic for batch processing. Telescoping multiple reaction steps in a continuous sequence without intermediate purification is another significant advantage that could be exploited.
Electrochemistry: Electrochemistry provides a unique, reagent-free method for activating molecules. The C-Cl bond in chloro(diethoxy)methane is a prime target for electrochemical reduction. Cathodic cleavage could generate the [CH(OEt)₂]⁻ anion, a nucleophilic formaldehyde (B43269) equivalent, or the corresponding radical. This would provide a novel and green pathway to reactive intermediates without the need for stoichiometric metallic reductants. Conversely, anodic oxidation could potentially activate the acetal moiety, opening up different reaction pathways. The electrochemical synthesis of related acetals has been demonstrated, suggesting the feasibility of applying these techniques. acs.org
Q & A
Basic Research Question: What are the recommended methodologies for synthesizing and characterizing Chlor-diethoxy-methan in laboratory settings?
Answer:
Synthesis of this compound typically involves nucleophilic substitution or etherification reactions, where ethoxy groups are introduced via alkoxide intermediates. For characterization:
- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment , and nuclear magnetic resonance (NMR) to confirm structural features (e.g., ethoxy group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.7 ppm for CH₂) .
- Physicochemical Properties : Measure boiling point, density, and solubility in polar/non-polar solvents to validate synthetic batches .
Key Consideration : Cross-reference spectral data with computational predictions (e.g., PubChem entries) to resolve ambiguities .
Advanced Research Question: How can researchers design experiments to assess the environmental fate of this compound in aquatic ecosystems?
Answer:
Adopt a tiered approach inspired by long-term environmental studies :
Laboratory Phase :
- Determine hydrolysis rates under varying pH/temperature.
- Use OECD 308 guidelines to study biodegradation in sediment-water systems .
Field Monitoring :
- Deploy passive samplers in water bodies to measure bioaccumulation potential.
- Quantify partitioning coefficients (e.g., log Kₒw) to predict distribution in biotic/abiotic compartments .
Modeling : Apply fugacity models to simulate long-term dispersal and identify critical exposure pathways .
Advanced Research Question: How should researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Contradictions often arise from differences in experimental models or exposure conditions. Mitigate via:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like organism type (e.g., Daphnia vs. zebrafish) and exposure duration .
- Dose-Response Validation : Replicate conflicting experiments under standardized OECD protocols .
- Mechanistic Clarification : Use molecular docking to assess interactions with biological targets (e.g., enzyme active sites), reconciling in vitro/in vivo disparities .
Advanced Research Question: What methodologies are effective for studying the reaction mechanisms of this compound in catalytic systems?
Answer:
Combine experimental and computational approaches:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
- Theoretical Frameworks : Apply density functional theory (DFT) to model transition states and activation energies. Validate with isotopic labeling (e.g., ¹⁸O tracing in ethoxy groups) .
- Catalyst Screening : Test metal-organic frameworks (MOFs) or Lewis acids (e.g., AlCl₃) to optimize selectivity .
Advanced Research Question: How can researchers evaluate the ecotoxicological impacts of this compound across trophic levels?
Answer:
Implement a multi-tiered ecotoxicology framework :
Acute/Chronic Testing :
- Algal growth inhibition (OECD 201) and Daphnia immobilization (OECD 202) for primary consumers.
- Fish embryo toxicity (FET) assays for vertebrates.
Biomarker Analysis : Measure oxidative stress markers (e.g., glutathione levels) in exposed organisms.
Ecosystem Modeling : Use AQUATOX to project population-level effects under realistic contamination scenarios .
Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure Control : Use fume hoods and respiratory protection (N95 masks) to avoid inhalation of vapors .
- Spill Management : Contain leaks with inert adsorbents (e.g., vermiculite) and avoid drainage systems .
- Waste Disposal : Segregate halogenated waste and partner with certified treatment facilities for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
